molecular formula C17H26N2O3 B2979584 4-((2,6-Diethylphenyl)amino)-4-oxo-2-(propylamino)butanoic acid CAS No. 1047683-04-4

4-((2,6-Diethylphenyl)amino)-4-oxo-2-(propylamino)butanoic acid

Cat. No. B2979584
CAS RN: 1047683-04-4
M. Wt: 306.406
InChI Key: YUJPOJYSQNZTML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Molecular Weight : Approximately 249.3 g/mol

Scientific Research Applications

Pharmacological Applications

4′-Geranyloxyferulic acid, an oxyprenylated ferulic acid derivative, has shown promising potentialities as an anti-inflammatory and anti-tumor agent. Studies have highlighted its effectiveness as a dietary feeding colon cancer chemopreventive agent in vivo, demonstrating protective effects on colon cancer growth and development when administered in various formulations (Epifano et al., 2015).

Biochemical Research

The spin label amino acid TOAC has been utilized in peptide studies, significantly contributing to the understanding of peptide backbone dynamics, secondary structure, and interactions with membranes. Its incorporation into peptides, analyzed through various physical techniques, underscores its utility in probing the structural and functional aspects of peptides and their interactions (Schreier et al., 2012).

Environmental Science and Toxicology

Research on the environmental fate and aquatic effects of oxo-process chemicals, including carboxylic acids, suggests these compounds are rapidly biodegradable, posing generally low concern to aquatic life. Their occurrence in the environment primarily results from volatilization during use, handling, or transport, with their biodegradable nature highlighting a lesser impact on aquatic ecosystems (Staples, 2001).

properties

IUPAC Name

4-(2,6-diethylanilino)-4-oxo-2-(propylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-4-10-18-14(17(21)22)11-15(20)19-16-12(5-2)8-7-9-13(16)6-3/h7-9,14,18H,4-6,10-11H2,1-3H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJPOJYSQNZTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(CC(=O)NC1=C(C=CC=C1CC)CC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2,6-Diethylphenyl)amino)-4-oxo-2-(propylamino)butanoic acid

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